molecular formula C22H28O3 B1679911 Norethindrone acetate CAS No. 51-98-9

Norethindrone acetate

Numéro de catalogue B1679911
Numéro CAS: 51-98-9
Poids moléculaire: 340.5 g/mol
Clé InChI: IMONTRJLAWHYGT-REGVOWLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norethindrone acetate is used to prevent pregnancy. It works by stopping a woman’s egg from fully developing each month. The egg can no longer accept a sperm and fertilization (pregnancy) is prevented .


Synthesis Analysis

Norethisterone acetate (NETA) is a prodrug of norethisterone in the body. Upon oral ingestion, it is rapidly converted into norethisterone by esterases during intestinal and first-pass hepatic metabolism . A study has shown that NETA and Estradiol valerate (EST) are co-formulated as a hormone replacement therapy. Chromatographic separation of these five steroidal hormones was developed by HPLC and TLC . Another study shows that transdermal co-delivery of norethindrone and norethindrone acetate may result in a synergistic effect that attains a higher skin flux and norethindrone serum concentration in the subject .


Molecular Structure Analysis

The molecular formula of Norethindrone acetate is C22H28O3. Its molecular weight is 340.456 Da .


Chemical Reactions Analysis

Norethindrone acetate is a progestin hormone. It exerts its effects on target cells via binding to progesterone receptors that result in downstream changes to target genes .


Physical And Chemical Properties Analysis

The molecular formula of Norethindrone acetate is C22H28O3. Its molecular weight is 324.4565 .

Applications De Recherche Scientifique

1. Treatment of Endometriosis

  • Summary of Application : NEA is used in the treatment of endometriosis, a condition where the tissue that makes up the uterine lining is present outside the uterus. It is used in a randomized controlled study to investigate the efficiency of medical treatment modalities in endometriosis patients .
  • Methods of Application : The study protocol involves two arms (Dienogest Group and Norethindrone Acetate Group). The patients diagnosed with endometriosis are randomized depending on their protocol ids. The Dienogest group is prescribed 5 mg dienogest per day and NEA group is prescribed 5 mg NEA per day .
  • Results or Outcomes : The pain scores will be analyzed six months and twelve months after treatment .

2. Add-Back Therapy With Gonadotropin-Releasing Hormone Agonists in Women With Endometriosis

  • Summary of Application : NEA is used as an add-back therapy with Gonadotropin-Releasing Hormone Agonists in women with endometriosis. It alleviates the hypoestrogenic symptoms associated with GnRHa therapy, while preserving therapeutic efficacy .
  • Methods of Application : NEA is prescribed as an add-back regimen without estrogen supplementation. Through its estrogenic activity, NEA exerts beneficial effects on bone mineral density and vasomotor symptoms in women treated with GnRHa .
  • Results or Outcomes : NEA exhibits strong endometrial antiproliferative effects, which may result in further benefits for the endometriosis patient population .

3. Prevention of Uterine Hemorrhage

  • Summary of Application : NEA has applications in preventing uterine hemorrhage in complex non-surgical or pre-surgical gynecologic cases .

4. Management of Nonresponsive Cyclical Mastalgia

  • Summary of Application : NEA is used for the management of nonresponsive cyclical mastalgia .

5. Treatment of Abnormal Uterine Bleeding

  • Summary of Application : NEA is used in the treatment of abnormal uterine bleeding .

6. Induction of Therapeutic Amenorrhea

  • Summary of Application : NEA is used for the induction of therapeutic amenorrhea .

7. Efficiency of Medical Treatment Modalities in Endometriosis

  • Summary of Application : This randomized controlled study aims to investigate the efficiency of medical treatment modalities in endometriosis patients .
  • Methods of Application : The study protocol involves two arms (Dienogest Group and Norethindrone Acetate Group). The patients diagnosed with endometriosis are randomized depending on their protocol ids .
  • Results or Outcomes : The pain scores will be analyzed six months and twelve months after treatment .

8. Treatment of Secondary Amenorrhea

  • Summary of Application : NEA is used to treat secondary amenorrhea (absence of menstrual periods in women who have previously had a menstrual period who are not pregnant) .

9. Treatment of Irregular Menstrual Periods Caused by Hormonal Imbalance

  • Summary of Application : NEA is used in the treatment of irregular menstrual periods caused by hormonal imbalance .

10. Anti-androgenic Activity

  • Summary of Application : NEA has anti-androgenic activity and affects the weight of seminal vesicles and prostate of castrated rats and/or feminization-inducing activity in male rats .

7. Delay of Menstruation and Prevention of Breakthrough Bleeding

  • Summary of Application : NEA is superior to combined oral contraceptive pills in short-term delay of menses and onset of breakthrough bleeding when started late in the cycle .
  • Methods of Application : In a case control study followed by a pilot randomized controlled study, women who presented late in their cycle and desired avoiding vaginal bleeding within 10 days before a wedding were started on norethindrone 5 mg three times daily .
  • Results or Outcomes : Of the norethindrone treated group, only 2 women (8%) reported spotting compared with 10 women (43%) in the control group . Norethindrone recipients experienced significant weight gain, which resolved after cessation of therapy and had heavier withdrawal bleed when compared to controls .

8. Treatment of Secondary Amenorrhea

  • Summary of Application : NEA is used to treat secondary amenorrhea (absence of menstrual periods in women who have previously had a menstrual period who are not pregnant) .

9. Treatment of Irregular Menstrual Periods Caused by Hormonal Imbalance

  • Summary of Application : NEA is used in the treatment of irregular menstrual periods caused by hormonal imbalance .

10. Special Characteristics and Clinically Relevant Risk Factors

  • Summary of Application : NEA and its acetate differ from other progestogens by their partial conversion to ethinylestradiol (EE). They have special characteristics and focus on the clinically relevant risk factors associated with estrogen action, such as migraine with aura and risk of thrombosis .

Safety And Hazards

Norethindrone acetate is associated with several side effects. The most frequently reported adverse effect seen with the use of norethindrone is altered menstruation. Headache, breast tenderness, nausea, and dizziness have also been seen. Androgenic side effects (acne, hirsutism, weight gain) have occurred rarely. Cardiovascular (blood clotting irregularities) and ocular (optic neuritis) effects have also been reported .

Orientations Futures

The use of Norethindrone acetate is associated with increased risks of myocardial infarction, thromboembolism, stroke, hepatic neoplasia, and gallbladder disease. Clinical use of this drug has caused yellowing of the skin, eyes, and mucous membranes (jaundice), headache, depressive mood, swelling, weight changes .

Propriétés

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTRJLAWHYGT-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023381
Record name Norethindrone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norethindrone acetate

CAS RN

51-98-9
Record name Norethisterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norethindrone acetate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norethindrone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norethindrone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norethisterone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORETHINDRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norethindrone acetate
Reactant of Route 2
Reactant of Route 2
Norethindrone acetate
Reactant of Route 3
Norethindrone acetate
Reactant of Route 4
Norethindrone acetate
Reactant of Route 5
Norethindrone acetate
Reactant of Route 6
Norethindrone acetate

Citations

For This Compound
7,910
Citations
MC Chu, X Zhang, E Gentzschein… - The Journal of …, 2007 - academic.oup.com
Context: The significance of the conversion of norethindrone acetate (NET-A), a commonly prescribed, synthetic, oral progestogen, to ethinyl estradiol (EE 2 ) is controversial. Objective: …
Number of citations: 96 academic.oup.com
P Vercellini, B Bracco, P Mosconi, A Roberto… - Fertility and sterility, 2016 - Elsevier
… objective of assessing the effectiveness of norethindrone acetate and dienogest. Dienogest was … in our outpatient endometriosis clinic was norethindrone acetate. After June 6, the first-…
Number of citations: 137 www.sciencedirect.com
YY Syed - Drugs, 2022 - Springer
An oral fixed-dose combination of relugolix/estradiol/norethisterone (also known as norethindrone) acetate (Ryeqo ® ; Myfembree ® ) has been approved for the management of heavy …
Number of citations: 9 link.springer.com
DJ Kaser, SA Missmer, KF Berry, MR Laufer - Journal of Pediatric and …, 2012 - Elsevier
STUDY OBJECTIVE: To evaluate the efficacy and tolerability of norethindrone acetate (NA) as single-agent hormonal therapy for suppression of endometriosis symptoms in adolescents …
Number of citations: 48 www.sciencedirect.com
P Vercellini, G Pietropaolo, O De Giorgi, R Pasin… - Fertility and sterility, 2005 - Elsevier
… Based on anecdotal experience, we hypothesized that norethindrone acetate would be successful in relieving pain in about 60% of the study patients. However, 19-nortestosterone …
Number of citations: 252 www.sciencedirect.com
ST Nakajima, DF Archer, H Ellman - Contraception, 2007 - Elsevier
… We conducted a study to assess the efficacy of a 24-day regimen of norethindrone acetate 1 mg/ethinyl estradiol 20 μg (NETA/EE-24) versus a 21-day regimen (NETA/EE-21) in …
Number of citations: 94 www.sciencedirect.com
K Chwalisz, E Surrey, FZ Stanczyk - Reproductive Sciences, 2012 - journals.sagepub.com
… Norethindrone acetate (NETA) is a unique progestin that has both estrogenic and androgenic properties and is effective as an add-back regimen without estrogen supplementation. …
Number of citations: 66 journals.sagepub.com
O Muneyyirci-Delale, M Karacan - International Journal of Fertility …, 1998 - europepmc.org
… The purpose of the study was to evaluate the efficacy of norethindrone acetate (NA) treatment in 52 women with dysmenorrhea, dyspareunia, noncyclic pelvic pain who had a diagnosis …
Number of citations: 110 europepmc.org
WE Maier, JR Herman - Regulatory Toxicology and Pharmacology, 2001 - Elsevier
… Ethinyl estradiol (EE) and norethindrone acetate (NA) are common synthetic hormones used … Ethinyl estradiol and norethindrone acetate alone or in combination, possess low acute and …
Number of citations: 37 www.sciencedirect.com
RJ Kurman, JC Félix, DF Archer, N Nanavati… - Obstetrics & …, 2000 - Elsevier
… as the progestogen are fewer.15, 16 Norethindrone acetate, … , 18 The doses of norethindrone acetate that provide protection … continuous dose of norethindrone acetate combined with E2 …
Number of citations: 82 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.